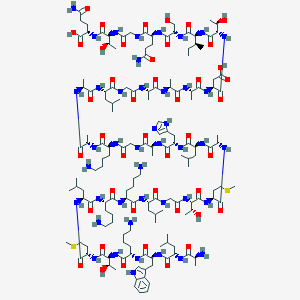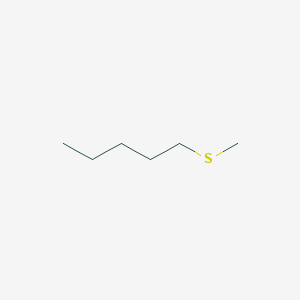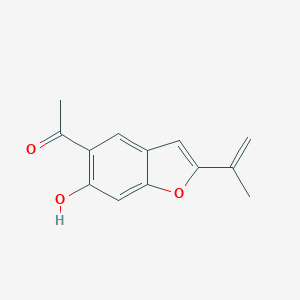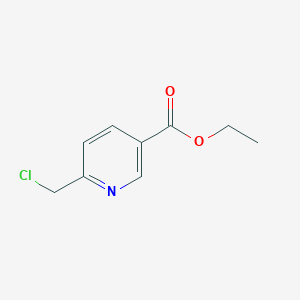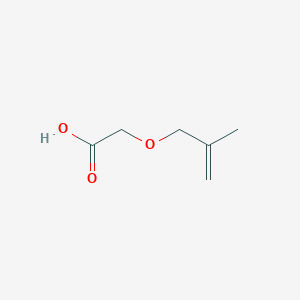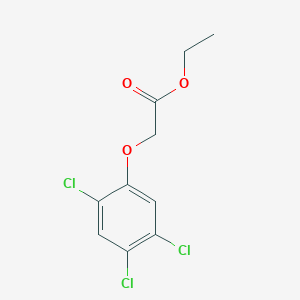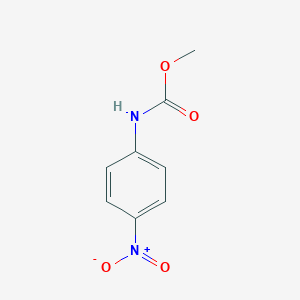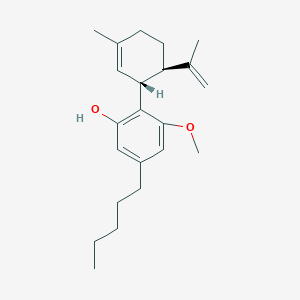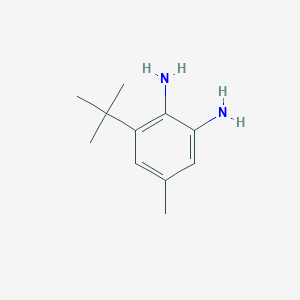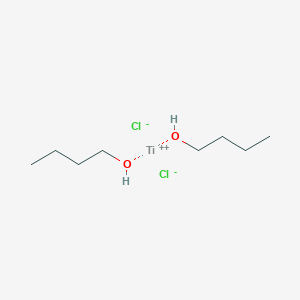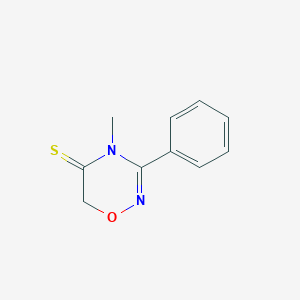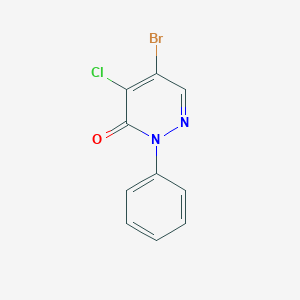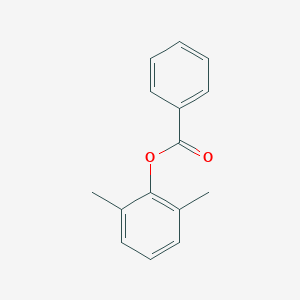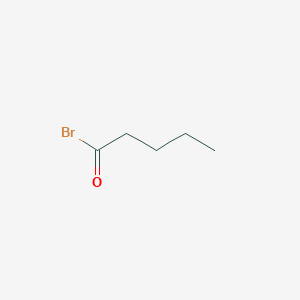
Valeryl Bromide
Descripción general
Descripción
Valeryl Bromide, also known as Valeroyl Bromide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an organic solvent used to introduce reaction intermediates, such as bromine, in asymmetric synthesis .
Synthesis Analysis
The synthesis of Valeryl Bromide involves several steps. The process includes the synthesis of an intermediate by adding raw materials of m-chloroperoxybenzoic acid and dry chloroform into a reaction kettle, slowly adding a dry chloroform solution of the raw material of cyclopentanone at room temperature for reaction to obtain a crude product of an intermediate .Molecular Structure Analysis
The molecular weight of Valeryl Bromide is 165.03, and its chemical formula is C5H9BrO . The structure can be represented by the SMILES notation as CCCCC(=O)Br .Aplicaciones Científicas De Investigación
Summary of the Application
Valeryl Bromide can be used in electrophilic bromination reactions . Bromination reactions are crucial in today’s chemical industry since the versatility of the formed organobromides makes them suitable building blocks for numerous syntheses .
Methods of Application
The protocol involves polybrominating both alkenes and aromatic substrates in a wide variety of solvents, with yields ranging from 78% to 99% . The protocol can easily be adapted for the bromination of other substrates in an academic and industrial environment .
Results or Outcomes
This method provides a safe and straightforward protocol for bromination in continuous flow, overcoming the challenges and hazards associated with the use of toxic and highly reactive molecular bromine .
Nickel-Catalyzed Cross-Electrophile Allylation
Summary of the Application
Although Valeryl Bromide is not directly mentioned, it could potentially be used in nickel-catalyzed cross-electrophile allylation of vinyl bromides .
Methods of Application
This method involves the Ni-catalyzed cross-electrophile coupling of readily available allylic acetates with a variety of substituted alkenyl bromides using zinc as the terminal reductant .
Results or Outcomes
This Ni-catalyzed modular approach displays excellent functional group tolerance and a broad substrate scope, which allows the creation of a series of 1,4-dienes including several structurally complex natural products and pharmaceutical motifs .
Photochemistry of Bromine
Summary of the Application
Researchers have developed a way to use the photochemistry of bromine for sustainable manufacturing . This process can be used to make some of the most useful chemical bonds for pharmaceutical production .
Methods of Application
The process involves using automated flow reactors to safely harness the photochemistry of bromine . The reaction is carried out in a reactor roughly the size of an A4 piece of paper .
Results or Outcomes
This highly efficient process, if left to run continuously, could potentially meet a significant portion of the world’s demands for a particular pharmaceutical intermediate .
Redox Flow Batteries
Summary of the Application
The Br2/Br- oxidation-reduction couple, which involves bromine, is employed as the positive electrolyte in some redox flow batteries . These include zinc-bromine, vanadium-bromine, and hydrogen-bromine batteries .
Methods of Application
In these batteries, the Br2 and Br- crossover behavior with the proton exchange membrane is a crucial aspect of their operation .
Metal-Free Synthesis of Aryl Bromides
Summary of the Application
Valeryl Bromide could potentially be used in a metal-free synthesis of aryl bromides . This method represents an alternative to the classic Sandmeyer reaction .
Methods of Application
This one-pot reaction affords aryl bromides from corresponding electron-rich anilines in moderate to excellent yields without isolation of diazonium salts . The transformation has short reaction times, an ambient temperature, a simple workup, and insensitivity to moisture and air .
Results or Outcomes
This synthetic strategy has been used to synthesize various aryl bromides . Excellent yield has been obtained from electron-rich aryl amine .
Enhancement of Electrolyte in Batteries
Summary of the Application
Although Valeryl Bromide is not directly mentioned, it could potentially be used in the enhancement of the electrolyte of batteries . Specifically, in obtaining a more effective bromine complexing agent .
Methods of Application
Research is focused on testing new Ionic Liquids as Bromine Complexing Agents (BCAs) .
Results or Outcomes
The molecule is an aromatic five-membered ring, where in positions 1 and 3, there is N instead of C .
Safety And Hazards
Propiedades
IUPAC Name |
pentanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHPUYPQQKECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456512 | |
| Record name | Valeryl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valeryl Bromide | |
CAS RN |
1889-26-5 | |
| Record name | Valeryl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Valeryl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




